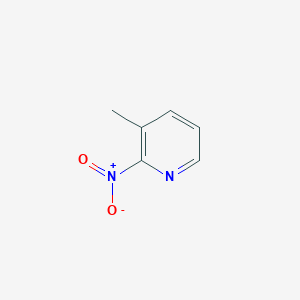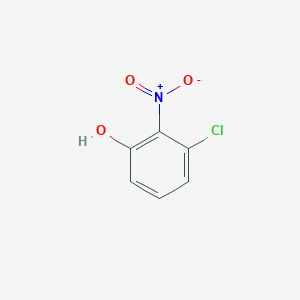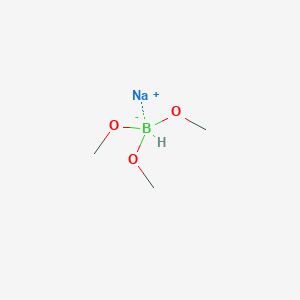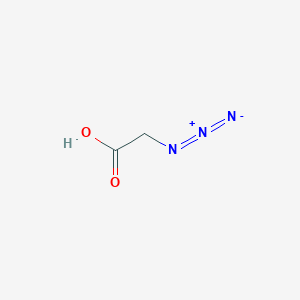
3-Methyl-2-nitropyridine
Descripción general
Descripción
3-Methyl-2-nitropyridine (3M2NP) is an organic compound that has been used for decades in the synthesis of pharmaceuticals and other compounds. It is also known as 3-methyl-2-nitro-1-pyridine, and its chemical formula is C5H5N3O2. 3M2NP has a wide range of applications in the laboratory and in industry, due to its versatile reactivity and low cost. It is commonly used as a precursor for the synthesis of drugs, dyes, and other chemicals. In addition, 3M2NP has been studied for its potential therapeutic applications, such as its ability to inhibit enzymes and regulate gene expression.
Aplicaciones Científicas De Investigación
Vibrational Spectral Studies and Molecular Analysis
- Studies on derivatives of 3-Methyl-2-nitropyridine, like 2-hydroxy-4-methyl-3-nitropyridine, have provided insights into their conformational stability and vibrational characteristics. These compounds' molecular stability and bond strength were investigated, revealing information about charge transfer and chemical reactivity sites (Balachandran, Lakshmi, & Janaki, 2012).
Spectroscopic and Chemical Structure Analysis
- Vibrational spectroscopy, including FT-IR and FT-Raman studies, along with molecular electrostatic potential surface analysis, have been conducted on similar compounds like 3-hydroxy-6-methyl-2-nitropyridine. These analyses provide a deeper understanding of the molecular structure, stability, and electronic properties (Karnan, Balachandran, & Murugan, 2012).
Applications in Organic Synthesis
- 3-Nitropyridine, closely related to this compound, has been used in organic synthesis, showing high regioselectivity in reactions with ammonia or alkylamines. This demonstrates its potential as a precursor for various organic compounds (Bakke & Svensen, 2001).
Nonlinear Optics Characterization
- 3-Methyl-4-nitropyridine-1-oxide, a variant of this compound, exhibits significant nonlinear optical behavior, particularly in second-harmonic generation. Its crystal quality and optical performance have been investigated, showing potential applications in optoelectronics (Andreazza et al., 1990).
Development of Fluorescent Probes
- Derivatives of this compound have been used to develop fluorescent probes for detecting specific metal ions like Fe3+ and Hg2+ in aqueous media. This showcases their potential in environmental monitoring and biological applications (Singh, Thakur, Raj, & Pandey, 2020).
Synthesis of Anticancer Drug Intermediates
- Compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, have been synthesized from derivatives of this compound, indicating its role in medicinal chemistry (Zhang, Lai, Feng, & Xu, 2019).
Biotransformation Studies
- Microbial transformation of 2-amino-4-methyl-3-nitropyridine has yielded new compounds with potential applications in pharmaceuticals and chemical synthesis (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
Anticoccidial Activity
- Methyl-2- and 3-nitropyridinecarboxamides, related to this compound, have shown promising anticoccidial activity, important for developing anti-parasitic drugs (Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, & Kusano, 1978).
Mecanismo De Acción
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-2-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
For instance, the migration of the nitro group could potentially disrupt normal cellular functions, leading to various downstream effects .
Result of Action
Given the compound’s unique mode of action, it can be inferred that it may lead to a variety of cellular responses, potentially disrupting normal cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s activity could be influenced by the presence of certain solvents or other chemical agents in its environment.
Safety and Hazards
3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.
Propiedades
IUPAC Name |
3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHSGPKSSZLCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340357 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18368-73-5 | |
| Record name | 3-Methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in using [18F]fluoride for nucleophilic aromatic substitution reactions on compounds like 3-methyl-2-nitropyridine?
A1: The paper focuses on incorporating [18F]fluoride into substituted 2-nitropyridines, a class of compounds with potential applications in medicinal chemistry. [18F]Fluoride is a radioisotope widely used in Positron Emission Tomography (PET) imaging due to its favorable properties, including a relatively short half-life and ability to be detected non-invasively. Successfully incorporating [18F]fluoride into molecules like this compound could lead to the development of novel PET tracers for studying biological processes and disease states. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)


![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)

